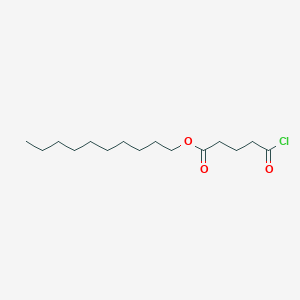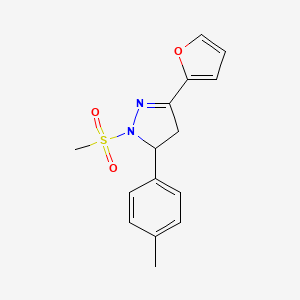
3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a furan ring, a methylsulfonyl group, and a p-tolyl group attached to a dihydropyrazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a suitable sulfonyl chloride, the reaction proceeds through nucleophilic substitution and cyclization steps to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group on the p-tolyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The furan ring and sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(furan-2-yl)-1-(methylsulfonyl)-5-(phenyl)-4,5-dihydro-1H-pyrazole
- 3-(furan-2-yl)-1-(methylsulfonyl)-5-(methyl)-4,5-dihydro-1H-pyrazole
Uniqueness
3-(furan-2-yl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the p-tolyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H16N2O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-7-12(8-6-11)14-10-13(15-4-3-9-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3 |
Clave InChI |
PIKGGCLYRHMFBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


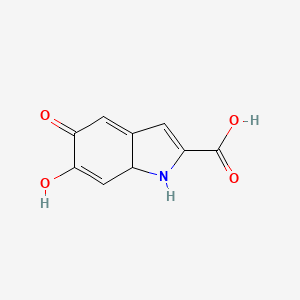

![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)
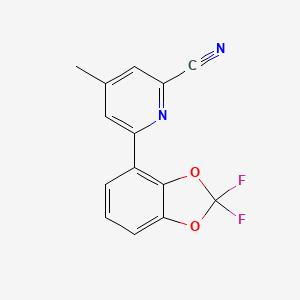
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
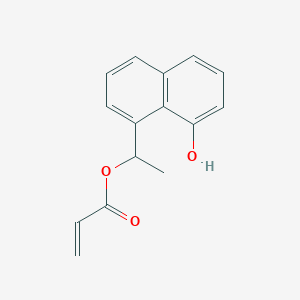
![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)
![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
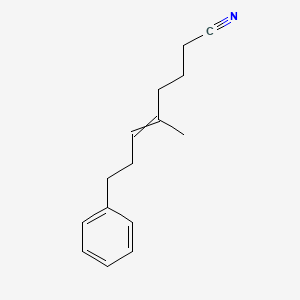
![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)

